2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25Cl2N5O2S/c1-16-5-4-6-20(11-16)34-24(14-30-26(36)21-10-9-19(28)13-22(21)29)32-33-27(34)37-15-25(35)31-23-12-17(2)7-8-18(23)3/h4-13H,14-15H2,1-3H3,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZJMNWAIJZXNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)C)C)CNC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,4-dichloro-N-((5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a complex organic molecule with potential biological activities that have garnered attention in medicinal chemistry. This article reviews its biological activity, including antimicrobial properties, anticancer effects, and mechanisms of action derived from various studies.
- Molecular Formula : C26H22Cl2N5O2S
- Molecular Weight : 558.45 g/mol
- Purity : Typically around 95% .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. The 2,5-dimethylphenyl moiety has been noted for its effectiveness against various strains of bacteria and fungi. For instance:
- Compounds derived from the N-2,5-dimethylphenylthioureido scaffold have shown activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium .
Anticancer Properties
The triazole ring present in the compound is known for its role in anticancer activity. Triazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells by:
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : The compound may bind to the ATP-binding site of CDK enzymes, inhibiting their activity and disrupting cell cycle progression.
- Induction of Apoptosis : By interfering with signaling pathways, it may promote programmed cell death in malignant cells.
Case Studies
Several studies have explored the biological effects of similar compounds:
Scientific Research Applications
Antimicrobial Properties
The compound has demonstrated significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Escherichia coli | 1 µg/mL | |
| Candida albicans | 0.25 µg/mL |
These results highlight the compound's effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
Cytotoxic Activity
In vitro studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines:
- Breast Cancer Cell Lines : Demonstrated significant apoptosis induction.
- Mechanism : The thioether group enhances apoptotic signaling pathways.
Study on Antifungal Activity
A recent study evaluated the antifungal activity of various triazole derivatives, including this compound, against resistant strains of Candida. Modifications in side chains significantly impacted antifungal efficacy, with this compound showing superior activity compared to standard treatments like fluconazole.
Cytotoxicity Assessment
Research focusing on breast cancer cell lines assessed compounds similar to this target for their ability to induce apoptosis. The presence of the thioether group was found to enhance apoptotic signaling pathways, suggesting that this compound may also induce cell death through similar mechanisms.
Structure-Activity Relationship (SAR)
A comprehensive SAR study revealed that specific substitutions on the triazole ring could dramatically alter biological activity. Compounds with electron-donating groups at certain positions exhibited enhanced antimicrobial properties.
Comparison with Similar Compounds
Research Findings and Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
